



Application Notes and Protocols: Williamson Ether Synthesis of Diethyl Ether using Iodoethane

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Compound of Interest		
Compound Name:	Iodoethane	
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Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[5] This application note provides a detailed protocol for the synthesis of diethyl ether through the reaction of sodium ethoxide with **iodoethane**. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle

The synthesis of diethyl ether via the Williamson method involves two primary steps. First, a strong base is used to deprotonate ethanol, forming the sodium ethoxide nucleophile. Subsequently, the ethoxide ion attacks the electrophilic carbon of **iodoethane** in an SN2 reaction, resulting in the formation of diethyl ether and sodium iodide as a byproduct. For optimal results, primary alkyl halides are preferred as they minimize the competing elimination reaction.[4]

Data Presentation Reactant and Product Properties



Compound	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Ethanol	46.07	78	0.789
Sodium Hydride (60% dispersion in mineral oil)	40.00	-	0.92
Iodoethane	155.97	72	1.95
Diethyl Ether	74.12	34.6	0.713

Typical Reaction Parameters

Parameter	Value
Reaction Temperature	50-100 °C[1][2]
Reaction Time	1-8 hours[1][2]
Solvent	Anhydrous Tetrahydrofuran (THF)
Expected Yield	50-95%[1][2]

Spectroscopic Data for Diethyl Ether

Spectroscopic Method	Characteristic Peaks
¹ H NMR (CDCl ₃)	δ 1.21 (t, 6H), 3.48 (q, 4H)
¹³ C NMR (CDCl ₃)	δ 15.35, 65.97
IR (neat)	~1120 cm ⁻¹ (C-O stretch)

Experimental Protocol

Materials:

- Ethanol (anhydrous)
- Sodium hydride (NaH), 60% dispersion in mineral oil



Iodoethane

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Reflux condenser
- Addition funnel
- · Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Apparatus for simple distillation

Procedure:

Step 1: Formation of Sodium Ethoxide

- Under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to a dry round-bottom flask containing anhydrous THF.
- Cool the flask in an ice bath.
- Slowly add 1.0 equivalent of anhydrous ethanol dropwise to the stirred suspension of sodium hydride in THF.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.



 Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

Step 2: Williamson Ether Synthesis

- Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.
- Add 1.05 equivalents of iodoethane dropwise to the reaction mixture using an addition funnel over a period of 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride and sodium ethoxide.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
- Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude diethyl ether can be purified by simple distillation, collecting the fraction boiling at approximately 34-35 °C.

Visualizations





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Caption: Experimental workflow for the Williamson ether synthesis of diethyl ether.

Caption: Reaction mechanism of the Williamson ether synthesis.

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